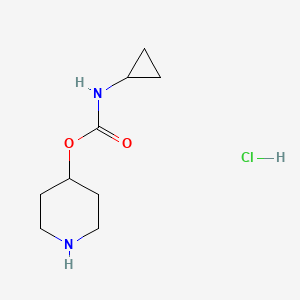
Piperidin-4-yl-N-cyclopropylcarbamathydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinderivaten
Piperidinderivate sind in der pharmazeutischen Chemie von entscheidender Bedeutung, da sie in vielen Arzneimitteln vorkommen. Der Piperidin-4-yl-Rest dient als synthetischer Baustein für die Entwicklung von Medikamenten mit einer breiten Palette biologischer Aktivitäten. Forscher konzentrieren sich auf intra- und intermolekulare Reaktionen, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu erzeugen, die auf ihre potenziellen pharmakologischen Anwendungen hin untersucht werden .
Entwicklung von Antitumormitteln
Piperidinstrukturen werden auf ihre Antitumoreigenschaften untersucht. Piperidin-4-yl-N-cyclopropylcarbamathydrochlorid kann zur Synthese von Verbindungen verwendet werden, die vielversprechend sind bei der Hemmung des Wachstums und der Metastasierung von Krebszellen. Diese Verbindungen werden sowohl in vitro als auch in vivo auf ihre Wirksamkeit gegen verschiedene Krebsarten getestet .
Erstellung von antimikrobiellen und antimykotischen Medikamenten
Die antimikrobiellen und antimykotischen Anwendungen von Piperidinderivaten sind bedeutend. Wissenschaftler verwenden this compound, um neue Mittel zu entwickeln, die resistente Bakterien- und Pilzstämme bekämpfen können und somit zum Bereich der Infektionskrankheiten beitragen .
Synthese von analgetischen und entzündungshemmenden Arzneimitteln
Verbindungen mit dem Piperidin-Kern, wie this compound, werden auf ihre analgetischen und entzündungshemmenden Wirkungen untersucht. Diese Verbindungen könnten zur Entwicklung neuer Schmerzmittel und Behandlungen für entzündliche Erkrankungen führen .
Neuroprotektive und Anti-Alzheimer-Forschung
Piperidinderivate werden auch auf ihre neuroprotektiven Eigenschaften und ihre potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht. Der Piperidin-4-yl-Rest ist ein wichtiges Ziel für die Synthese von Verbindungen, die das Fortschreiten solcher Erkrankungen abmildern könnten .
Entwicklung von Antipsychotika und Antidepressiva
Der Piperidin-Kern ist für die Herstellung von Antipsychotika und Antidepressiva unerlässlich. This compound kann zur Herstellung neuer therapeutischer Mittel verwendet werden, die psychische Gesundheitsprobleme wie Depression und Schizophrenie behandeln .
Wirkmechanismus
While the specific mechanism of action for piperidin-4-yl N-cyclopropylcarbamate hydrochloride is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.
Eigenschaften
IUPAC Name |
piperidin-4-yl N-cyclopropylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPIOVQAYGLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















